1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and are often used in various chemical and pharmaceutical applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- typically involves the reaction of appropriate nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, which facilitate the cycloaddition reaction to form the tetrazole ring . The reaction is usually carried out in an aqueous environment or using organic solvents like dimethylformamide (DMF) under microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF under microwave irradiation.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-energy materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of microbial growth and modulation of biochemical pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Substituted tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse chemical reactivity and applications.
Uniqueness
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenoxy and methylthio groups enhances its versatility in chemical synthesis and potential biological activity.
Eigenschaften
CAS-Nummer |
878407-84-2 |
---|---|
Molekularformel |
C9H9N5O3S |
Molekulargewicht |
267.27 g/mol |
IUPAC-Name |
1-(methylsulfanylmethyl)-5-(4-nitrophenoxy)tetrazole |
InChI |
InChI=1S/C9H9N5O3S/c1-18-6-13-9(10-11-12-13)17-8-4-2-7(3-5-8)14(15)16/h2-5H,6H2,1H3 |
InChI-Schlüssel |
QWJPBSUBPPPOFK-UHFFFAOYSA-N |
Kanonische SMILES |
CSCN1C(=NN=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.